molecular formula C5H8O3S B12556872 1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide CAS No. 149622-12-8

1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide

Cat. No.: B12556872
CAS No.: 149622-12-8
M. Wt: 148.18 g/mol
InChI Key: QASDPRSFOKROJQ-UHFFFAOYSA-N
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Description

1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide is a heterocyclic organic compound. It is known for its unique structure, which includes a sulfur atom and an oxygen atom in a six-membered ring. This compound is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide can be synthesized through several methods. One common method involves the reaction of acetylacetone with thionyl chloride to form α-chloroacetylacetone, which is then condensed with mercaptoethanol . The reaction conditions typically require a catalyst such as p-toluenesulfonic acid and are carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide is unique due to its specific arrangement of sulfur and oxygen atoms within the ring structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

149622-12-8

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

5-methyl-3,6-dihydrooxathiine 2,2-dioxide

InChI

InChI=1S/C5H8O3S/c1-5-2-3-9(6,7)8-4-5/h2H,3-4H2,1H3

InChI Key

QASDPRSFOKROJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCS(=O)(=O)OC1

Origin of Product

United States

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